molecular formula C14H17NO4S B2555428 N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide CAS No. 1795302-18-9

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Cat. No. B2555428
M. Wt: 295.35
InChI Key: KGGDFKNBLWJSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Gold-Catalyzed Synthesis

  • Gold(I)-Catalyzed Reactions : The compound is synthesized through a gold(I)-catalyzed cascade reaction. This method is significant for enriching gold carbenoid chemistry with group migration applications. (Wang et al., 2014)

Anticancer and Antiangiogenic Activity

  • Anticancer Properties : Certain derivatives have been found to exhibit significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and displaying in vitro and in vivo potent vascular disrupting properties. (Romagnoli et al., 2015)

Energetic Materials

  • N-O Building Blocks in Energetic Materials : The assembly of diverse N-O building blocks, including the furazan backbone, leads to materials with high density, moderate to good thermal stability, and excellent detonation properties. (Zhang & Shreeve, 2014)

Dual Inhibitors of Tuberculosis and Inflammation

  • Tuberculosis and Inflammation Inhibition : The compound's derivatives act as dual inhibitors for multidrug-resistant tuberculosis and inflammation, showing significant anti-tuberculosis activity and inhibition of rat paw edema. (Turukarabettu et al., 2019)

As a Chlorinating Reagent

  • Use in Chlorination : N-Chloro-N-methoxybenzenesulfonamide serves as a chlorinating reagent, demonstrating utility in chlorinating various compounds like phenols, heteroarenes, and aromatic amines. (Pu et al., 2016)

Cancer Therapeutic Development

  • HIF-1 Pathway Inhibition for Cancer Therapy : Structural modifications of the compound can improve its pharmacological properties for development as a cancer therapeutic, specifically as a HIF-1 pathway inhibitor. (Mun et al., 2012)

Neurogenesis Induction

  • Promotion of Neurogenesis : Derivatives of the compound increase neurogenesis by inducing final cell division in neural stem cells, an important aspect in neurological research. (Shin et al., 2015)

N-Hydroxybenzenesulfonamide Decomposition Study

  • Decomposition and Source Reaction Analysis : The decomposition of N-hydroxybenzenesulfonamide in alkaline solutions yields insights into its potential as an nitrosyl hydride (HNO) source reaction. (Bonner & Ko, 1992)

Crystal Structures and Interactions

  • Crystal Structure Analysis : The study of isomorphous benzenesulfonamide crystal structures contributes to understanding intermolecular interactions and the structural diversity of related compounds. (Bats et al., 2001)

Antitumor Gene Expression Studies

  • Gene Expression in Antitumor Applications : The compound's derivatives have been analyzed for their impact on gene expression in antitumor applications, aiding in the understanding of drug-sensitive cellular pathways. (Owa et al., 2002)

Electrospectrochemical Properties

  • Electrochemical and Spectroelectrochemical Properties : Novel derivatives have been characterized for their electrochemical and spectroelectrochemical properties, contributing to the study of metallophthalocyanines. (Kantekin et al., 2015)

Mechanistic Studies of Reactions

  • Reaction Mechanism Analysis : The mechanism for furan and phenol formation from carbene complexes with acetylenes has been studied, aiding in the understanding of complex chemical reactions. (Mccallum et al., 1988)

Synthesis of Furan Derivatives

  • Furan Derivative Synthesis : The compound is used in synthesizing furan derivatives, demonstrating its versatility in organic synthesis and chemical transformations. (Hormuth & Reissig, 1991)

Anticancer Activity of Hybrid Molecules

  • Anticancer Evaluation of Hybrid Molecules : Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules shows promise in anticancer activity against various cancer cell lines. (Kumar et al., 2015)

Safety And Hazards

This involves studying the toxicity of the compound and any precautions that need to be taken while handling it.


Future Directions

This involves predicting potential future applications of the compound based on its properties and effects.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11(9-12-7-8-19-10-12)15-20(16,17)14-6-4-3-5-13(14)18-2/h3-8,10-11,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGDFKNBLWJSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.